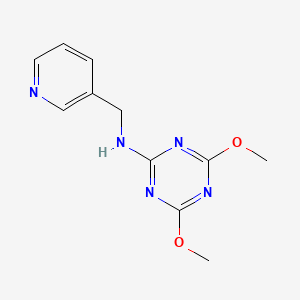![molecular formula C14H20N4 B5537906 5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]
Overview
Description
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] typically involves the Mannich reaction. This reaction includes the aminomethylation of the compound with primary amines and formaldehyde in the presence of an alcohol solvent such as methanol . The reaction conditions can vary depending on the specific amines and alcohols used, but methanol has been found to provide the best yield .
Chemical Reactions Analysis
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the spiro structure and introduce different functional groups.
Common reagents used in these reactions include formaldehyde, primary amines, and various alcohol solvents. The major products formed from these reactions are aminomethyl derivatives and other modified spiro compounds .
Scientific Research Applications
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential biological activities, including analgesic, antimicrobial, ganglioblocking, and hypotensive properties.
Biological Research: It is used in the study of various biological pathways and mechanisms due to its unique structure and biological activity.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with various biological receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] can be compared with other similar compounds, such as:
5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound shares a similar spiro structure but differs in its specific functional groups and biological activities.
1,2,4-triazole-containing compounds: These compounds have a similar triazole ring but may differ in their overall structure and applications.
The uniqueness of 5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] lies in its specific spiro structure and the range of biological activities it exhibits .
Properties
IUPAC Name |
spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-4-8-14(9-5-1)11-6-2-3-7-12(11)17-13-15-10-16-18(13)14/h10H,1-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHZYLHSQPZQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC4=NC=NN24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B5537826.png)

![4,11,12,13-tetramethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B5537851.png)
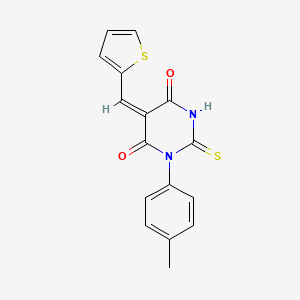
![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
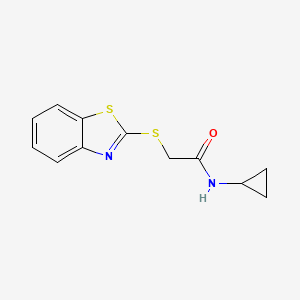
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)
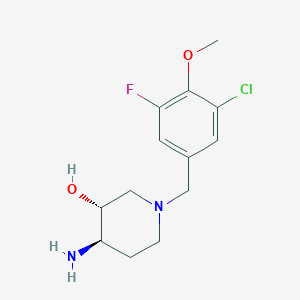
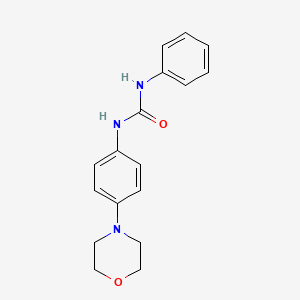
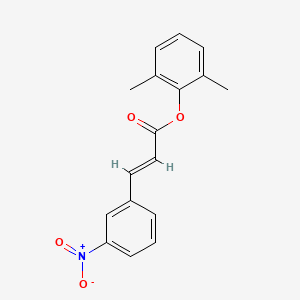
![2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL](/img/structure/B5537925.png)
